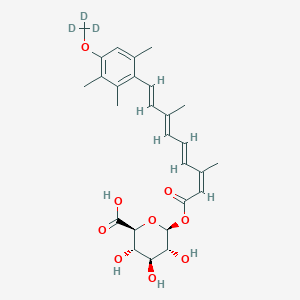
13-cis Acitretin O-beta-D-glucuronide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-cis Acitretin O- is a retinoid, a class of chemical compounds related to vitamin A. It is an isomer of acitretin, which is primarily used in the treatment of severe psoriasis and other skin disorders. Retinoids are known for their role in regulating cell growth and differentiation, making them valuable in both medical and cosmetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13-cis Acitretin O- involves the isomerization of acitretin. This process can be achieved through various methods, including thermal isomerization and photoisomerization. The reaction conditions typically involve the use of solvents like acetonitrile and stabilizing agents such as L-ascorbic acid to prevent degradation .
Industrial Production Methods: Industrial production of 13-cis Acitretin O- often employs high-throughput liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) for the separation and quantitation of the isomers. This method ensures high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 13-cis Acitretin O- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert 13-cis Acitretin O- into less active forms.
Isomerization: This is a key reaction where 13-cis Acitretin O- can revert to its all-trans form under certain conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Isomerization: Light exposure and heat are common conditions that facilitate isomerization.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, as well as the all-trans isomer of acitretin .
Aplicaciones Científicas De Investigación
13-cis Acitretin O- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study isomerization and retinoid chemistry.
Biology: Researchers use it to investigate the role of retinoids in cell differentiation and growth.
Medicine: It is studied for its therapeutic potential in treating skin disorders, cancer, and other diseases.
Industry: It is used in the formulation of skincare products due to its ability to regulate cell growth and improve skin texture
Mecanismo De Acción
The exact mechanism of action of 13-cis Acitretin O- is not fully understood. it is believed to work by binding to retinoid receptors in the skin, such as RXR and RAR. These receptors help normalize the growth cycle of skin cells, reducing excessive cell growth and keratinization seen in conditions like psoriasis . The compound also inhibits the activity of certain transcription factors, further regulating cell proliferation and differentiation .
Comparación Con Compuestos Similares
All-trans Acitretin: Another isomer of acitretin with similar therapeutic effects but different pharmacokinetic properties.
Etretinate: A precursor to acitretin with a longer half-life and similar clinical applications.
Isotretinoin: Used primarily for severe acne, it shares structural similarities with 13-cis Acitretin O- but has different clinical uses
Uniqueness: 13-cis Acitretin O- is unique due to its specific isomeric form, which influences its stability, bioavailability, and therapeutic effects. Its ability to isomerize under certain conditions adds to its versatility in both research and clinical settings .
Propiedades
Fórmula molecular |
C27H34O9 |
|---|---|
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H34O9/c1-14(10-11-19-16(3)13-20(34-6)18(5)17(19)4)8-7-9-15(2)12-21(28)35-27-24(31)22(29)23(30)25(36-27)26(32)33/h7-13,22-25,27,29-31H,1-6H3,(H,32,33)/b9-7+,11-10+,14-8+,15-12-/t22-,23-,24+,25-,27+/m0/s1/i6D3 |
Clave InChI |
JBZDSEGJHOGTFE-JCZWFKIHSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C\C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)
![2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine](/img/structure/B12426867.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12426873.png)
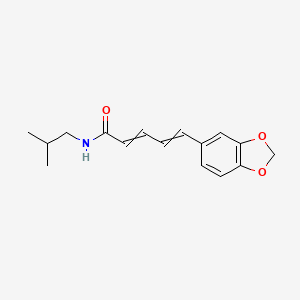
![[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone](/img/structure/B12426877.png)
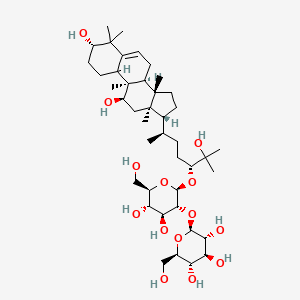
![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)
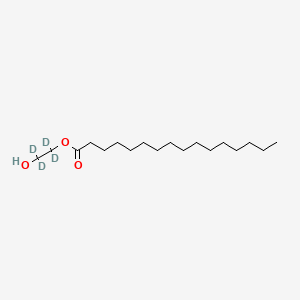

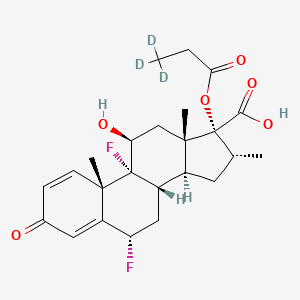
![(4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12426912.png)
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)


